molecular formula C16H23N B324519 (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine CAS No. 356530-85-3

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Cat. No.: B324519
CAS No.: 356530-85-3
M. Wt: 229.36 g/mol
InChI Key: YKKABOKSWPNSMV-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is an organic compound with the molecular formula C16H23N It is a derivative of cyclohexene and benzylamine, featuring a cyclohexene ring and a benzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine typically involves the reaction of cyclohexene with benzylamine under specific conditions. One common method is the reductive amination of cyclohexanone with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding imine intermediate. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions, such as elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is unique due to its specific combination of a cyclohexene ring and a benzylamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKABOKSWPNSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365148
Record name AN-329/15537082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356530-85-3
Record name AN-329/15537082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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